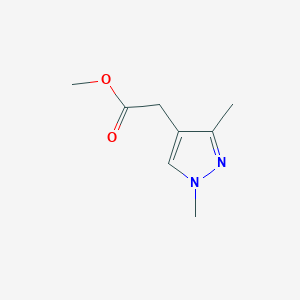
rac-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride (also known as BCPF) is a novel and versatile fluorophore that has recently been developed for use in a variety of scientific research applications. BCPF is a small molecule with a unique structure that contains both an aromatic ring and a pyrrolidine ring, making it ideal for use in a variety of biochemical and physiological studies. BCPF is a highly efficient fluorophore, with a high quantum yield, a high extinction coefficient, and a long fluorescence lifetime. Furthermore, BCPF is a highly stable molecule, making it suitable for long-term experiments.
Aplicaciones Científicas De Investigación
BCPF has been used in a variety of scientific research applications, including fluorescence microscopy, fluorescence spectroscopy, and fluorescence imaging. BCPF has been used to study the structure and dynamics of proteins and other biological molecules, as well as to detect and quantify biological molecules, such as DNA and proteins. BCPF has also been used to study the interactions between proteins and other molecules, as well as to study the effects of drugs on biological systems.
Mecanismo De Acción
BCPF works by absorbing light at a specific wavelength and then emitting light at a longer wavelength. This emission is what is detected by the instrument used to measure the fluorescence. The wavelength of the emitted light depends on the structure of the molecule, as well as the environment in which it is placed.
Biochemical and Physiological Effects
BCPF has been used to study a variety of biochemical and physiological processes, including the folding and unfolding of proteins, the binding of proteins to other molecules, and the effects of drugs on biological systems. BCPF has also been used to study the structure and dynamics of proteins, as well as to detect and quantify proteins and other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCPF has a number of advantages for use in lab experiments. BCPF is a highly stable molecule, making it suitable for long-term experiments. Furthermore, BCPF is a highly efficient fluorophore, with a high quantum yield, a high extinction coefficient, and a long fluorescence lifetime. On the other hand, BCPF is not suitable for imaging in living cells, as it is not able to pass through cell membranes.
Direcciones Futuras
BCPF has a number of potential applications in the future. It can be used to study the structure and dynamics of proteins and other biological molecules, as well as to detect and quantify biological molecules. BCPF can also be used to study the interactions between proteins and other molecules, as well as to study the effects of drugs on biological systems. In addition, BCPF can be used to study the folding and unfolding of proteins, as well as to study the structure and dynamics of proteins. Finally, BCPF can be used to study the effects of drugs on biological systems, as well as to detect and quantify proteins and other molecules.
Métodos De Síntesis
BCPF is synthesized from the reaction of 4-chlorophenol and 1-benzyl-3-pyrrolidine-3-sulfonyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out in aprotic solvents and yields BCPF in high yields.
Propiedades
IUPAC Name |
(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2S/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)23(19,21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHBAZUZPVKCDC-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)



methyl-lambda6-sulfanone](/img/structure/B6600304.png)

![2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600320.png)

![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)